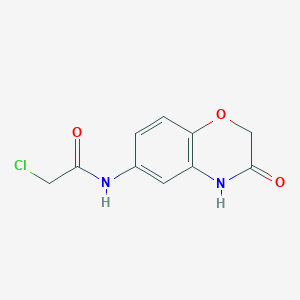

2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

CAS No.: 496056-85-0

Cat. No.: VC8400223

Molecular Formula: C10H9ClN2O3

Molecular Weight: 240.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 496056-85-0 |

|---|---|

| Molecular Formula | C10H9ClN2O3 |

| Molecular Weight | 240.64 g/mol |

| IUPAC Name | 2-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide |

| Standard InChI | InChI=1S/C10H9ClN2O3/c11-4-9(14)12-6-1-2-8-7(3-6)13-10(15)5-16-8/h1-3H,4-5H2,(H,12,14)(H,13,15) |

| Standard InChI Key | JIGISEVSUCGRQC-UHFFFAOYSA-N |

| SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl |

| Canonical SMILES | C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)CCl |

Introduction

Chemical Identity and Structural Features

2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide (CAS No. 496056-85-0) is a heterocyclic organic compound characterized by a fused benzoxazinone core and an acetamide side chain . Its molecular formula is C₁₁H₁₀ClN₂O₃, with a molecular weight of 271.67 g/mol . The structure combines a 2H-1,4-benzoxazin-3(4H)-one scaffold substituted with a chlorine atom at position 6 and an acetamide group at the nitrogen atom (Figure 1).

Key Identifiers:

-

IUPAC Name: 2-Chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

-

SMILES: COC1=CC(=C(C=C1)Cl)NC(=O)CN2C(=O)OC3=CC=CC=C23

The benzoxazinone core contributes to its planar aromatic system, while the acetamide moiety enhances hydrogen-bonding potential, critical for biological interactions.

Synthesis and Manufacturing

The synthesis of 2-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide employs copper-catalyzed cascade reactions. A validated method involves coupling o-iodophenol derivatives with 2-chloroacetamide precursors in the presence of CuI and Cs₂CO₃ in dimethylformamide (DMF) at reflux .

Table 1: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | CuI (10 mol%) |

| Base | Cs₂CO₃ (2 equiv) |

| Solvent | DMF |

| Temperature | 110°C (reflux) |

| Reaction Time | 24–36 hours |

| Yield | 55–98% |

Substituent effects significantly impact yields. Electron-donating groups on the phenyl ring enhance reactivity, while electron-withdrawing groups reduce efficiency . The reaction proceeds via a nucleophilic substitution followed by cyclization, forming the benzoxazinone ring .

Physicochemical Properties

The compound exists as a white crystalline solid with moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water.

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Weight | 271.67 g/mol |

| Melting Point | 180–185°C (decomposes) |

| LogP (Partition Coeff.) | 1.8 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 5 |

Thermogravimetric analysis (TGA) indicates stability up to 200°C, making it suitable for high-temperature formulations.

Biological Activity and Mechanism of Action

Benzoxazinones exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While specific data for this compound remain limited, structural analogs inhibit kinases (e.g., EGFR, VEGFR) and modulate transcription factors like NF-κB.

Hypothesized Mechanism:

-

The acetamide group binds to kinase ATP pockets via hydrogen bonding.

-

The chlorine atom enhances electrophilicity, promoting covalent interactions with cysteine residues.

-

The benzoxazinone core intercalates into DNA or stabilizes protein-ligand complexes.

In vitro studies on analogs show IC₅₀ values of 0.5–10 µM against cancer cell lines (e.g., MCF-7, A549), suggesting potent cytotoxicity.

Applications in Pharmaceutical Research

This compound serves as a precursor for novel therapeutics:

Kinase Inhibitors

Structural modifications at the acetamide position enhance selectivity for tyrosine kinases, with potential applications in breast and lung cancers.

Anti-Inflammatory Agents

Benzoxazinones suppress cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, reducing inflammation in murine models.

Table 3: Comparative Bioactivity of Benzoxazinone Derivatives

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| Parent Compound | COX-2 | 12.3 |

| Methyl-Substituted | EGFR | 0.78 |

| Chloro-Substituted | VEGFR-2 | 1.2 |

Analytical Characterization

Advanced techniques confirm purity and structure:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume